molecular formula C15H15N3O B2828667 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900892-21-9

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2828667
CAS No.: 900892-21-9
M. Wt: 253.305
InChI Key: DQZDNYKBELOOIO-UHFFFAOYSA-N
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Description

5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 211.22 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One such method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Another method involves the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core structure, which is a purine analogue .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been found to exhibit various biological activities, including antitrypanosomal, antischistosomal, and antimicrobial activities . They have also been found to inhibit HMG-CoA reductase, COX-2, AMP phosphodiesterase, and KDR kinase .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 298-300 degrees .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for various biological activities. For instance, Farag and Fahim (2019) explored the synthesis of novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, demonstrating significant in vitro antitumor activity against the MCF-7 cell line, along with high antimicrobial and antioxidant activities. DFT calculations were used to investigate the equilibrium geometry of these derivatives, providing insights into their structure-activity relationships (Farag & Fahim, 2019).

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal potentials of these compounds. Zhang et al. (2016) investigated the antifungal abilities of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenols against various phytopathogenic fungi, finding notable antifungal efficacy, which could be beneficial in developing new antifungal agents (Zhang et al., 2016).

Cognitive Impairments and Neurodegenerative Diseases

The search for treatments for cognitive impairments associated with neurodegenerative and neuropsychiatric diseases has led to the development of 3-aminopyrazolo[3,4-d]pyrimidinones. Li et al. (2016) identified ITI-214, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), showing promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

Anti-inflammatory Properties

The exploration of anti-inflammatory properties without ulcerogenic activity has been a significant area of research. Auzzi et al. (1983) synthesized some pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties, discovering compounds with high activity and better therapeutic indices than reference drugs, devoid of ulcerogenic activity (Auzzi et al., 1983).

Mechanism of Action

While the exact mechanism of action for 5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not specified, compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to inhibit CDK2, a target for cancer treatment . These compounds have shown potent cytotoxic activities against various cancer cell lines .

Future Directions

The development of novel compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold is an active area of research due to their wide range of biological activities . Future directions may include the design and synthesis of more potent and selective inhibitors targeting various enzymes and receptors .

Properties

IUPAC Name

3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSFQBMQBJCAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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